molecular formula C9H10FI B3046023 1-Fluoro-4-(3-iodopropyl)benzene CAS No. 118156-84-6

1-Fluoro-4-(3-iodopropyl)benzene

Cat. No.: B3046023
CAS No.: 118156-84-6
M. Wt: 264.08 g/mol
InChI Key: KZIWHIFUFXAERT-UHFFFAOYSA-N
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Description

1-Fluoro-4-(3-iodopropyl)benzene is an organic compound with the molecular formula C9H10FI It is characterized by the presence of a fluorine atom and an iodine atom attached to a benzene ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(3-iodopropyl)benzene can be synthesized through a multi-step process involving the introduction of fluorine and iodine atoms to a benzene ring. One common method involves the reaction of 1-fluoro-4-nitrobenzene with 3-iodopropylamine under specific conditions to yield the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(3-iodopropyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes or alkenes.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Alcohols, ketones, or carboxylic acids.

    Reduction Products: Alkanes or alkenes.

Scientific Research Applications

1-Fluoro-4-(3-iodopropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(3-iodopropyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The propyl chain provides flexibility, allowing the compound to interact with different sites within a target molecule. These interactions can lead to changes in the target’s function, making the compound useful in various applications.

Comparison with Similar Compounds

    1-Fluoro-4-iodobenzene: Lacks the propyl chain, making it less flexible.

    4-Fluoroiodobenzene: Similar structure but without the propyl chain.

    1-Fluoro-4-(2-iodoethyl)benzene: Has a shorter ethyl chain instead of a propyl chain.

Uniqueness: 1-Fluoro-4-(3-iodopropyl)benzene is unique due to the presence of both fluorine and iodine atoms attached to a benzene ring via a propyl chain. This structure provides a balance of reactivity and flexibility, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1-fluoro-4-(3-iodopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FI/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIWHIFUFXAERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCI)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593144
Record name 1-Fluoro-4-(3-iodopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118156-84-6
Record name 1-Fluoro-4-(3-iodopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.26 g (14.65 mmol) of 3-(4-fluorophenyl propanol and 3.6 mL (44 mmol) of pyridine in 40 mL of CH2Cl2 at 0° C. was added 5.1 g (29.3 mmol) of methanesulfonic anhydride and the reaction mixture was sitirred for 4 h at rt. The reaction mixture was partitioned between 100 mL of CH2Cl2 and 20 of sat'd NaHCO3 solution. The organic fraction was washed 3 times with sat'd NaHCO3 solution and sat'd NaCl solution, dried over MgSO4 and the filtrate was concentrated several times from heptane to remove pyridine. To the residue in 50 mL of acetone was added 6 g (44 mmol) of LiI and the reaction mixture was Stirred for 20 hr. The reaction mixture was poured into 200 mL of H2O and extracted with ether. The combined organic fractions were washed with sat'd NaCl solution, dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes: ethyl acetate, 9:1) to give 3.25 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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